1,4-Bis(butanoyloxymethyl)-4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate
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Overview
Description
1,4-Bis(butanoyloxymethyl)-4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring substituted with butanoyloxymethyl, dichlorophenyl, and dimethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(butanoyloxymethyl)-4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the butanoyloxymethyl, dichlorophenyl, and dimethyl groups through various substitution and esterification reactions. Common reagents used in these reactions include butanoyl chloride, 2,3-dichlorobenzene, and dimethyl sulfate. The reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, are crucial to achieving high yields and purity. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(butanoyloxymethyl)-4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols or the dichlorophenyl group to a less substituted phenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can replace the butanoyloxymethyl or dichlorophenyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like sodium hydroxide, sulfuric acid, and various organometallic compounds are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or simpler aromatic compounds.
Scientific Research Applications
1,4-Bis(butanoyloxymethyl)-4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1,4-Bis(butanoyloxymethyl)-4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(acetoxymethyl)-4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate
- 1,4-Bis(propionyloxymethyl)-4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate
- 1,4-Bis(butanoyloxymethyl)-4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H27Cl2NO8-2 |
---|---|
Molecular Weight |
540.4 g/mol |
IUPAC Name |
1,4-bis(butanoyloxymethyl)-4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H29Cl2NO8/c1-5-8-18(29)35-12-25(16-10-7-11-17(26)22(16)27)20(23(31)32)14(3)28(13-36-19(30)9-6-2)15(4)21(25)24(33)34/h7,10-11H,5-6,8-9,12-13H2,1-4H3,(H,31,32)(H,33,34)/p-2 |
InChI Key |
QKJFLTRBXNKIKB-UHFFFAOYSA-L |
Canonical SMILES |
CCCC(=O)OCC1(C(=C(N(C(=C1C(=O)[O-])C)COC(=O)CCC)C)C(=O)[O-])C2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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